4-(4-Fluorophenyl)-1,3-thiazole-2-thiol
Description
Contextualization of 1,3-Thiazole Chemistry and its Significance in Heterocyclic Systems
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. researchgate.netnih.gov This structural motif is a cornerstone of heterocyclic chemistry, found in a wide array of biologically active compounds and approved pharmaceutical agents. nih.govresearchgate.net The thiazole (B1198619) nucleus is a component of vitamin B1 (thiamine) and is present in numerous synthetic drugs, showcasing its versatility as a scaffold in medicinal chemistry. researchgate.netnih.gov
The aromaticity of the thiazole ring contributes to its stability, while the presence of heteroatoms provides sites for various chemical modifications, allowing for the synthesis of a diverse library of derivatives. researchgate.netnih.gov Thiazole-containing compounds have been investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The reactivity of the thiazole ring, particularly the acidic proton at the C-2 position in some derivatives, makes it a valuable synthon for the creation of more complex molecules. researchgate.net
Importance of Fluorinated Organic Compounds in Drug Discovery and Chemical Biology
The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and chemical biology. nih.gov Fluorine, being the most electronegative element, imparts unique properties to organic compounds without significantly increasing their size, as it is a small atom. nih.govnih.gov The substitution of hydrogen with fluorine can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.gov
The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. nih.govnih.gov Furthermore, the strategic placement of fluorine atoms can alter the acidity or basicity of nearby functional groups, which can in turn affect a compound's bioavailability. nih.gov It is estimated that approximately 20% of all commercial pharmaceuticals contain fluorine, underscoring the significant role of this element in modern medicine. nih.gov
Overview of Current Research Trends and the Position of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol (B1214126) in Chemical Literature
Current research trends in medicinal chemistry often involve the synthesis of hybrid molecules that combine well-established pharmacophores with functional groups known to enhance biological activity. The compound "this compound" is a clear example of this approach, merging the privileged 1,3-thiazole scaffold with a fluorine-substituted phenyl ring.
While comprehensive studies dedicated solely to "this compound" are not extensively reported in mainstream literature, its constituent parts suggest its potential as a building block for the synthesis of novel bioactive compounds. Research on structurally related 4-phenyl-1,3-thiazole derivatives has explored their potential as antiviral and anti-inflammatory agents. nih.govnih.gov For instance, derivatives of 4-substituted-2-thiazole amides have been identified as inhibitors of alphavirus replication. nih.gov Similarly, the synthesis of 4-benzyl-1,3-thiazole derivatives has been pursued to develop new anti-inflammatory agents. nih.gov
The presence of the thiol group at the 2-position of the thiazole ring offers a reactive handle for further chemical modifications, allowing for the creation of a variety of S-substituted derivatives. This functionalization potential makes "this compound" a versatile intermediate for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of "this compound".
| Property | Value | Source |
| Molecular Formula | C₉H₆FNS₂ | sigmaaldrich.com |
| Molecular Weight | 211.28 g/mol | sigmaaldrich.com |
| CAS Number | 42365-73-1 | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| InChI Key | MWMWTZPSWBGHNI-UHFFFAOYSA-N | sigmaaldrich.com |
Research Data on Related Thiazole Derivatives
The following table presents data from research on the biological activity of various thiazole derivatives, providing context for the potential areas of investigation for "this compound".
| Compound Type | Biological Activity Investigated | Key Findings | Reference |
| 4-(Phenoxymethyl)thiazole derivatives | GPR119 agonistic effect for type 2 diabetes | Compounds showed good in vitro activity and lowered glucose excursion in mice. | nih.gov |
| 2,4-Disubstituted-1,3-thiazole derivatives | Anti-Candida activity | Some derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values than fluconazole. | nih.gov |
| Thiazole/thiadiazole carboxamide derivatives | c-Met kinase inhibitors for cancer treatment | A synthesized compound was identified as a promising inhibitor in both biochemical and cellular assays. | nih.gov |
| 4-Substituted-2-thiazole amides | Viral replication inhibitors of Alphaviruses | A derivative showed significant viral titer reduction against Chikungunya virus. | nih.gov |
Properties
IUPAC Name |
4-(4-fluorophenyl)-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMWTZPSWBGHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=S)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962729 | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42838-37-9, 42365-73-1 | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Synthetic Methodologies for 4 4 Fluorophenyl 1,3 Thiazole 2 Thiol and Its Precursors
Established Synthetic Pathways for 1,3-Thiazole-2-thiol (B7767642) and Related Analogues
The synthesis of the 1,3-thiazole-2-thiol scaffold is rooted in fundamental heterocyclic chemistry. Classical methods have been refined over the years to improve yields and accommodate a variety of substituents.
Classical Heterocyclic Synthesis Approaches (e.g., Hantzsch Thiazole (B1198619) Synthesis)
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com This method typically involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.comyoutube.com The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comyoutube.com
For the synthesis of 2-thiol substituted thiazoles, a key variation of the Hantzsch synthesis involves the use of dithiocarbamates or their salts in place of a simple thioamide. The reaction of an α-haloketone with, for example, ammonium (B1175870) dithiocarbamate (B8719985), leads to the formation of a 4-substituted-1,3-thiazole-2-thiol.
The general mechanism involves the nucleophilic attack of the sulfur atom of the dithiocarbamate on the α-carbon of the haloketone, followed by cyclization.
Adaptations and Variations for Fluorophenyl-Substituted Thiazoles
The incorporation of a 4-fluorophenyl group at the C4 position of the thiazole ring requires the use of a corresponding fluorinated precursor, namely a 2-halo-1-(4-fluorophenyl)ethan-1-one (e.g., 2-bromo-1-(4-fluorophenyl)ethanone or 2-chloro-1-(4-fluorophenyl)ethanone). These precursors can be synthesized through methods like the Friedel-Crafts acylation of fluorobenzene (B45895) with a haloacetyl chloride. google.com
The Hantzsch synthesis can be adapted for the preparation of 4-(4-fluorophenyl)-1,3-thiazole (B1335396) derivatives. For instance, the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with a suitable thiourea (B124793) derivative is a common method for producing 2-amino-4-(4-fluorophenyl)thiazoles. researchgate.net Similarly, for the synthesis of the target compound, 4-(4-fluorophenyl)-1,3-thiazole-2-thiol (B1214126), the key precursors are 2-halo-1-(4-fluorophenyl)ethan-1-one and a source of the thiocarbonyl group, such as ammonium dithiocarbamate or potassium dithiocarbamate.
The reaction conditions for these syntheses can vary, with different solvents and temperatures being employed to optimize the yield of the desired fluorophenyl-substituted thiazole.
Novel or Modified Synthetic Routes towards this compound
In addition to the classical Hantzsch synthesis, one-pot multicomponent reactions have emerged as an efficient strategy for the synthesis of highly substituted thiazoles. nih.govacgpubs.org These methods offer advantages in terms of procedural simplicity, reduced reaction times, and often higher yields by combining multiple reaction steps in a single vessel without the need for isolating intermediates.
A plausible one-pot approach for this compound could involve the in-situ formation of the α-haloketone followed by its reaction with a dithiocarbamate salt. However, more commonly, modified Hantzsch syntheses under various energy inputs are explored to improve efficiency.
Exploration of Sustainable and Green Chemistry Approaches in Thiazole Synthesis
Recent research has focused on developing more environmentally benign methods for thiazole synthesis, aligning with the principles of green chemistry. bohrium.comnih.govbepls.com These approaches aim to reduce the use of hazardous solvents, minimize waste, and lower energy consumption. Key green strategies applicable to the synthesis of this compound and its analogs include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of Hantzsch thiazole synthesis, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.govrsc.orgnih.gov This technique can be applied to the reaction of 2-halo-1-(4-fluorophenyl)ethan-1-one with a thiourea or dithiocarbamate derivative. nih.gov
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote the synthesis of thiazoles. nih.govmdpi.comscilit.comtandfonline.com Ultrasound-assisted reactions can often be carried out at lower temperatures and with shorter reaction times, providing a greener alternative to traditional methods. mdpi.com
Use of Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a key aspect of sustainable thiazole synthesis. bohrium.com Some reactions have even been performed under solvent-free conditions. scilit.com
Catalyst-Free Synthesis: In some instances, the Hantzsch thiazole synthesis can proceed efficiently without the need for a catalyst, particularly under microwave or ultrasonic conditions, which simplifies the work-up procedure and reduces chemical waste.
The following table summarizes various synthetic approaches towards thiazole derivatives, highlighting the reaction conditions and outcomes.
| Synthetic Approach | Precursors | Reagents/Conditions | Product Type | Yield | Reference |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Reflux in Ethanol | 2-Amino/Substituted Thiazole | Good | researchgate.net |
| Microwave-Assisted | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Microwave, 250 psi | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 89-95% | nih.gov |
| Ultrasound-Assisted | Thiocarbohydrazide, α-Haloketone | Ultrasound, Solvent-free | 1,3-Thiazole derivatives | High | tandfonline.com |
| Green Synthesis | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds | Stirring, Room Temperature | 4-Hydroxy-3-[2-(N'-substituted-hydrazino)-thiazol-4-yl]-6-methyl-pyran-2-one | Not specified | acgpubs.org |
| One-Pot Synthesis | 2-(2-benzylidenehydrazinyl)-4-methylthiazole, Thiosemicarbazide, Hydrazonoyl chlorides | Reflux in Dioxane, TEA | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | Not specified | nih.gov |
Tautomerism and Isomerism of 4 4 Fluorophenyl 1,3 Thiazole 2 Thiol
Thiol-Thione Tautomerism and Equilibrium Studies
The compound 4-(4-fluorophenyl)-1,3-thiazole-2-thiol (B1214126) can undergo a proton transfer to exist in equilibrium between two tautomeric forms: the thiol form and the thione form. This type of tautomerism, known as thiol-thione tautomerism, is a common feature in heterocyclic compounds containing a C=S (thione) or C-SH (thiol) group adjacent to a nitrogen atom. nih.govresearchgate.net
The two tautomers are:
Thiol form: this compound
Thione form: 4-(4-Fluorophenyl)-1,3-thiazol-2(3H)-one
While specific equilibrium studies for this compound are not extensively detailed in the available literature, research on analogous heterocyclic systems, such as 1,2,4-triazole-3-thiones, consistently indicates that the thione form is generally the more stable and predominant tautomer in both solid and solution phases. rsc.orgresearchgate.net The equilibrium can be influenced by factors such as the solvent's polarity, temperature, and pH.
The general equilibrium can be depicted as follows:
Figure 1: Thiol-Thione Tautomeric Equilibrium of this compound.Table 1: General Characteristics of Thiol and Thione Tautomers
| Feature | Thiol Form | Thione Form |
| Functional Group | -SH (Thiol) | C=S (Thione) |
| Proton Location | On the sulfur atom | On the ring nitrogen atom |
| Bonding | Aromatic thiazole (B1198619) ring | Thiazoline ring with exocyclic C=S |
| General Stability | Generally less stable | Generally more stable rsc.org |
Spectroscopic Elucidation and Characterization of Tautomeric Forms
The differentiation and characterization of the thiol and thione tautomers are primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govscielo.org.za
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The thiol form would exhibit a characteristic S-H stretching vibration, which is typically weak and found in the range of 2550-2600 cm⁻¹. Conversely, the thione form is characterized by a strong C=S stretching band, usually appearing between 1050 and 1250 cm⁻¹, and a distinct N-H stretching vibration around 3100-3200 cm⁻¹. In studies of related thiazole derivatives, the presence of a strong C=S absorption is often taken as evidence for the dominance of the thione form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide definitive evidence for the predominant tautomeric form in solution.
¹H NMR: In the thiol form, a signal for the -SH proton would be expected, though its chemical shift can be variable and it may undergo exchange with deuterated solvents. In the thione form, a broader signal for the N-H proton would be observed at a downfield chemical shift, typically in the range of 11-14 ppm. nih.gov For instance, in derivatives of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the N-H proton appears in the 11.26–12.50 ppm range. nih.gov
¹³C NMR: The chemical shift of the C2 carbon in the thiazole ring is particularly informative. In the thiol form, this carbon is bonded to sulfur and nitrogen and would have a specific chemical shift. In the thione form, this carbon is part of a C=S double bond, which deshields it, causing it to resonate at a much lower field (higher ppm value), often in the range of 160-190 ppm. In studies of similar fluorophenyl-based thiazoles, the C2 carbon of the thiazole ring is observed in the range of 168.3–170.6 ppm, which is indicative of the thione character. nih.gov
Table 2: Expected Spectroscopic Data for Tautomeric Forms
| Spectroscopic Method | Thiol Form (Expected) | Thione Form (Expected/Observed in Analogs) |
| IR (cm⁻¹) | S-H stretch: ~2550-2600 (weak) | N-H stretch: ~3100-3200C=S stretch: ~1050-1250 |
| ¹H NMR (δ, ppm) | -SH proton (variable) | N-H proton: ~11-14 nih.gov |
| ¹³C NMR (δ, ppm) | C2 carbon: Shielded | C2 carbon: Deshielded (~168-171) nih.gov |
The combination of these spectroscopic methods allows for a comprehensive characterization of the tautomeric equilibrium of this compound, with evidence from related compounds strongly suggesting a preference for the thione form under normal conditions.
Chemical Reactivity and Derivatization Strategies of 4 4 Fluorophenyl 1,3 Thiazole 2 Thiol
Reactions Involving the Thiol (-SH) Moiety
The thiol group is the most reactive site in 4-(4-fluorophenyl)-1,3-thiazole-2-thiol (B1214126), readily participating in a variety of reactions. This reactivity is primarily due to the nucleophilic nature of the sulfur atom and the acidity of the thiol proton. The thiol group exists in tautomeric equilibrium with its thione form, 4-(4-fluorophenyl)-3H-thiazole-2-thione. mdpi.comorganic-chemistry.org
Thioethers: The formation of thioethers, or S-alkylation, is a common derivatization strategy for thiols. acsgcipr.orgmasterorganicchemistry.com This typically involves the reaction of the thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent in an SN2 reaction. masterorganicchemistry.com For instance, various 3-aryl-5-mercapto-1,2,4-triazoles, which are structurally related to the title compound, have been reacted with phenacyl bromides in the presence of sodium bicarbonate in absolute ethanol (B145695) to yield the corresponding thioethers. researchgate.net Another example involves the reaction of 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione with various iodoalkanes at 90 °C to produce S-alkylated thiazolium iodides in high yields. nih.gov
Disulfides: Thiols can be oxidized to form disulfides. This can be achieved using a variety of mild oxidizing agents, such as iodine (I₂) or air oxygen. masterorganicchemistry.comnih.gov The reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond. nih.gov Unsymmetrical disulfides can be synthesized by reacting a thiol with an activating agent like 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which then reacts with a second, different thiol. organic-chemistry.org
Table 1: Examples of Thioether and Disulfide Formation Reactions
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 3-Aryl-5-mercapto-1,2,4-triazole | Phenacyl bromide, NaHCO₃, Ethanol | Thioether | researchgate.net |
| 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione | Iodoalkane, 90 °C | Thioether (Thiazolium salt) | nih.gov |
| Thiol | I₂ or Air | Symmetrical Disulfide | masterorganicchemistry.comnih.gov |
The sulfur atom of the thiol group in this compound is a potent nucleophile, especially in its deprotonated thiolate form. masterorganicchemistry.com This high nucleophilicity allows it to readily attack a wide range of electrophilic centers.
Nucleophilic Reactions: As a nucleophile, the sulfur atom can participate in conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds. ehu.es It can also react with other electrophiles such as acyl chlorides and epoxides. The S-alkylation reactions discussed previously are prime examples of the nucleophilic character of the sulfur atom. masterorganicchemistry.com
Electrophilic Reactions: While less common for thiols, the sulfur atom can also act as an electrophile under certain conditions. For instance, in the formation of sulfenamides, the sulfur atom is attacked by an amine nucleophile. organic-chemistry.org The synthesis of unsymmetrical disulfides via an activated thiol intermediate also showcases the electrophilic nature of the sulfur atom. organic-chemistry.org
Functionalization and Substitution Reactions on the 1,3-Thiazole Ring System
The 1,3-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms, as well as the substituents. wikipedia.org The electron-donating effect of the sulfur atom and the electron-withdrawing nature of the nitrogen atom affect the electron density at different positions of the ring.
Electrophilic substitution reactions on the thiazole (B1198619) ring are possible, although the ring is generally less reactive than benzene. The position of substitution is directed by the existing substituents. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring, has been successfully applied to 4-aryl-2-aminothiazole derivatives. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile. organic-chemistry.orgwikipedia.org Depending on the substituents on the thiazole and the phenyl ring, formylation can occur at the C5 position of the thiazole ring or on the phenyl ring. researchgate.net
Another approach to functionalize the thiazole ring is through cycloaddition reactions. For example, 4-alkenylthiazoles have been shown to participate in Diels-Alder reactions, where the C4-C5 double bond of the thiazole ring acts as part of the diene system. nih.gov This provides a powerful method for constructing more complex fused ring systems.
Strategic Modifications and Substituent Effects on the 4-(4-Fluorophenyl) Moiety
The 4-(4-fluorophenyl) group is an important part of the molecule, and modifications to this group can significantly impact the properties of the resulting derivatives. The fluorine atom is an electron-withdrawing group that can influence the electronic properties of the entire molecule.
The synthesis of analogs with different substituents on the phenyl ring is a common strategy in medicinal chemistry to explore structure-activity relationships. For example, a variety of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles have been synthesized where the arylidene part contains different substituents. nih.gov While specific studies on the strategic modification of the 4-fluorophenyl group in the title compound are not extensively detailed in the provided search results, general principles of aromatic chemistry apply. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be used to introduce additional functional groups onto the phenyl ring, although the deactivating effect of the fluorine atom and the thiazole ring would need to be considered.
The electronic nature of the substituents on the phenyl ring can affect the reactivity of the thiol group and the thiazole ring. Electron-withdrawing groups on the phenyl ring would be expected to increase the acidity of the thiol proton, while electron-donating groups would have the opposite effect. These substituent effects can also influence the regioselectivity of further reactions on the heterocyclic system.
Synthesis of Complex Heterocyclic Hybrid Systems Incorporating the 4-(4-Fluorophenyl)-1,3-thiazole (B1335396) Core
The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These hybrid molecules often exhibit interesting biological activities. The reactivity of the thiol group is frequently exploited in these synthetic strategies.
One common approach involves the reaction of the thiol with a bifunctional reagent, leading to a cyclization reaction. For example, the reaction of 3-aryl-5-mercapto-1,2,4-triazoles with α-haloketones can lead to the formation of thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazoles. researchgate.netresearchgate.net This reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization. For instance, 2-(5-(4-(4-chlorophenylsulfonyl)phenyl)-2H-1,2,4-triazol-3-ylthio)-1-(4-fluorophenyl)ethanone, formed from the corresponding triazole-thiol and 2-bromo-4'-fluoroacetophenone, can be cyclized in sulfuric acid to yield a 2,6-disubstituted thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole. researchgate.net
Similarly, thiazolo[3,2-a]pyrimidines can be synthesized from appropriate thiazole precursors. For example, a series of novel thiazolo[3,2-a]pyrimidines were synthesized from 3,4-dihydropyrimidin-2(1H)-thiones, demonstrating the utility of the thiazole-thione moiety in building fused systems. nih.gov The reaction of this compound with reagents like diethyl malonate or ethyl acetoacetate (B1235776) in the presence of a suitable catalyst could potentially lead to the formation of fused pyrimidine (B1678525) rings.
The synthesis of such fused systems often involves a one-pot reaction or a multi-step sequence where the initial derivatization of the thiol group sets the stage for the subsequent ring closure. These strategies allow for the creation of a diverse library of complex heterocyclic compounds based on the 4-(4-fluorophenyl)-1,3-thiazole core.
Table 2: Examples of Fused Heterocyclic Systems from Thiazole-thiol Precursors
| Thiazole Precursor | Reagent(s) for Cyclization | Fused Heterocyclic System | Reference |
|---|---|---|---|
| 3-Aryl-5-mercapto-1,2,4-triazole | α-Haloketone | Thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole | researchgate.netresearchgate.net |
| 3,4-Dihydropyrimidin-2(1H)-thione | Various reagents | Thiazolo[3,2-a]pyrimidine | nih.gov |
Spectroscopic and Crystallographic Characterization in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for elucidating the precise molecular structure of a compound in solution. Analysis of the ¹H, ¹³C, and two-dimensional NMR spectra would confirm the connectivity of atoms and provide insights into the electronic environment of the molecule.
¹H NMR Analysis and Proton Environments
A ¹H NMR spectrum would identify all unique proton environments in the molecule. For 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol (B1214126), one would expect to observe signals for the proton on the thiazole (B1198619) ring (C5-H), the protons on the 4-fluorophenyl ring, and a signal for the labile proton (N-H or S-H), which would be highly dependent on the solvent and the predominant tautomeric form. researchgate.net The protons of the fluorophenyl group would likely appear as a set of two multiplets or doublets of doublets due to fluorine-proton coupling.
¹³C NMR Analysis and Carbon Framework Characterization
The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environment. Key signals would include the C=S (thione) or C-S (thiol) carbon at position 2 of the thiazole ring, typically found far downfield, and the carbons of the thiazole and fluorophenyl rings. Carbon-fluorine coupling would also be observable for the carbons of the phenyl ring.
Two-Dimensional NMR Techniques (e.g., HMBC, HMQC, COSY) for Structural Confirmation
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between adjacent protons on the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for connecting the fluorophenyl ring to the thiazole core.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, key absorption bands would include:
N-H stretching: A broad band typically in the 3100-3300 cm⁻¹ region if the thione tautomer is present.
C=S stretching: A strong band for the thione group, usually found between 1050-1250 cm⁻¹.
C=N stretching: A vibration for the thiazole ring around 1500-1600 cm⁻¹.
C-F stretching: A strong absorption in the 1100-1250 cm⁻¹ region.
Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. researchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS would provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₆FNS₂). rsc.org Analysis of the fragmentation pattern under techniques like electron ionization (EI) or electrospray ionization (ESI) would reveal how the molecule breaks apart. Expected fragmentation could involve the loss of sulfur, cleavage of the thiazole ring, or fragmentation of the phenyl ring, providing further structural confirmation. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to its conjugated π-system. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic rings. researchgate.netresearchgate.net The exact position of these absorptions provides insight into the extent of conjugation in the system.
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, this powerful analytical method provides precise insights into its molecular geometry, the spatial organization of molecules within the crystal lattice, and the nature of the non-covalent interactions that dictate the supramolecular architecture.
Determination of Molecular Conformation and Crystal Packing
The molecular conformation of this compound, specifically the dihedral angle between the fluorophenyl and thiazole rings, is a critical parameter determined by X-ray diffraction. In similar thiazole derivatives, the degree of twisting between the aromatic rings can vary significantly, influenced by the steric and electronic effects of substituents. For instance, in some related thiazole structures, the dihedral angles between the thiazole ring and attached phenyl rings can range from approximately 13° to over 65°. kayseri.edu.trnih.gov The conformation is also influenced by the tautomeric form present in the solid state, which for this compound is likely the thione form (4-(4-fluorophenyl)-3H-thiazole-2-thione), a common feature for 2-mercaptothiazoles. mdpi.com
The crystal packing describes how individual molecules of this compound are arranged in a repeating three-dimensional array. This arrangement is governed by a collective of intermolecular forces that seek to achieve the most thermodynamically stable structure. Analysis of related structures reveals that molecules can be linked into various motifs, such as one-dimensional chains or three-dimensional networks, through these interactions. kayseri.edu.trnih.gov The specific packing arrangement is crucial as it influences the material's physical properties, including its melting point and solubility.
Table 1: Representative Crystallographic Data for a Related Thiazole Derivative Note: As a specific crystal structure for this compound is not publicly available, the following data for a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, is provided for illustrative purposes of the type of data obtained from X-ray crystallography. kayseri.edu.tr
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.9517 (9) |
| b (Å) | 5.4857 (3) |
| c (Å) | 27.9582 (17) |
| β (°) | 102.434 (6) |
| Volume (ų) | 2239.4 (2) |
| Z | 4 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The stability of the crystal lattice of this compound is derived from a network of intermolecular interactions.
Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species (a σ-hole) and interacts with a Lewis base, such as the nitrogen or sulfur atoms of the thiazole ring. nih.gov These interactions, though often weaker than classical hydrogen bonds, are highly directional and play a significant role in crystal engineering.
Hirshfeld Surface Analysis and Energy Frameworks for Crystal Lattice Stability
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. kayseri.edu.trmdpi.com The Hirshfeld surface is generated by partitioning the electron density of a molecule within the crystal. mdpi.com By mapping properties such as dnorm (a normalized contact distance) onto this surface, close intermolecular contacts can be visualized as colored regions. Bright red spots on the dnorm surface highlight interactions that are shorter than the van der Waals radii, such as strong hydrogen bonds. biointerfaceresearch.com
Furthermore, the Hirshfeld surface can be deconstructed into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. kayseri.edu.trnih.gov This plot shows the percentage contribution of each interaction type (e.g., H···H, C···H, S···H) to the total surface area, offering a clear picture of the most significant interactions responsible for crystal packing. kayseri.edu.trnih.gov For example, in a related thiazole derivative, H···H contacts accounted for 39.2% of the interactions, while C···H and Cl···H contacts also made significant contributions. kayseri.edu.trnih.gov
Energy frameworks are another computational visualization that illustrates the energetic landscape of the crystal packing. These frameworks depict the interaction energies between a central molecule and its neighbors, typically as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy (electrostatic, dispersion, etc.), providing an intuitive visual guide to the stability of the crystal lattice and the directional preferences of the intermolecular forces.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT is a fundamental computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the geometric and electronic properties of a molecule.
Geometry Optimization, Electronic Structure, and Frontier Molecular Orbital Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol (B1214126), a process known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Following optimization, the electronic structure can be analyzed. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For thiazole (B1198619) derivatives, these orbitals are typically distributed across the heterocyclic and phenyl rings, and understanding their specific locations is key to predicting sites of electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative, as specific experimental or computational values for this exact compound are not available in the searched literature.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3.0 D | Measures molecular polarity |
Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies)
DFT methods can also simulate and predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C), one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the vibrational modes of the molecule, an Infrared (IR) spectrum can be predicted. Comparing these theoretical spectra with experimental data helps to validate the molecular structure and assign specific signals to corresponding atoms and functional groups.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table is for illustrative purposes only.
| Spectrum | Functional Group/Atom | Predicted Value | Experimental Value |
|---|---|---|---|
| IR | C=N stretch | ~ 1610 cm⁻¹ | (To be determined) |
| IR | C-S stretch | ~ 680 cm⁻¹ | (To be determined) |
| IR | S-H stretch | ~ 2550 cm⁻¹ | (To be determined) |
| ¹³C NMR | Thiazole C2 (Thione) | ~ 185 ppm | (To be determined) |
| ¹H NMR | Thiazole H5 | ~ 7.2 ppm | (To be determined) |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is fundamental in drug discovery for screening potential drug candidates against biological targets.
Prediction of Binding Modes and Affinities with Biological Macromolecules
For this compound, docking simulations would involve placing the molecule into the active site of a target protein, such as an enzyme or receptor implicated in a disease. The simulation calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Studies on similar thiazole-containing compounds have explored targets like lanosterol (B1674476) 14-alpha-demethylase in fungi or various kinases in cancer. The binding affinity is influenced by the molecule's shape, size, and electronic properties.
Identification of Key Amino Acid Residues and Interaction Hotspots
Beyond predicting if a molecule will bind, docking analysis reveals how it binds. It identifies the specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking (between aromatic rings), and electrostatic interactions. For this compound, the fluorophenyl group, the thiazole ring, and the thiol group would be key participants in these interactions. Identifying these "hotspots" is crucial for understanding the mechanism of action and for guiding future modifications to improve potency and selectivity.
Table 3: Potential Interacting Residues for a Thiazole Ligand in a Kinase Active Site This is a representative table based on general kinase inhibitor interactions.
| Interaction Type | Ligand Moiety | Potential Amino Acid Residue |
|---|---|---|
| Hydrogen Bond | Thiol (-SH) group | Asp, Glu, Ser |
| Hydrogen Bond | Thiazole Nitrogen | Gln, Asn, Thr |
| Pi-Pi Stacking | Fluorophenyl Ring | Phe, Tyr, Trp |
| Hydrophobic | Phenyl Ring | Val, Leu, Ile |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations apply the laws of motion to the atoms in the system, providing insights into the flexibility of both the ligand and the protein, and the stability of their interaction.
An MD simulation would start with the best-docked pose of the this compound-protein complex submerged in a simulated physiological environment (water and ions). Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked. Analysis of this trajectory can confirm if the key interactions identified in docking are maintained over time. It also reveals the conformational changes the protein might undergo to accommodate the ligand and the ligand's own flexibility within the binding site. Parameters like the root-mean-square deviation (RMSD) are used to assess the stability of the complex. A stable RMSD for the ligand and protein backbone suggests a stable binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, numerous studies on structurally related thiazole derivatives have been conducted. These studies provide a framework for understanding how structural modifications to the 4-phenylthiazole (B157171) core can influence biological efficacy.
Predictive QSAR models are invaluable tools in the rational design of new therapeutic agents. For thiazole derivatives, various models have been developed to forecast their activity against a range of biological targets, including enzymes and receptors implicated in diseases like cancer, inflammation, and microbial infections.
For instance, 2D-QSAR models have been successfully generated for a series of 59 thiazole derivatives acting as 5-lipoxygenase (5-LOX) inhibitors, an enzyme involved in the inflammatory process. nih.govThese models utilize molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of the molecules. One such study demonstrated a 2D-QSAR model with a good correlation coefficient (R²) of 0.626 and a test set prediction coefficient of 0.621, indicating a reliable predictive ability. nih.gov Similarly, 3D-QSAR studies, such as the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA), have been applied to substituted 1,2,4-triazole-3-thiol derivatives, which share structural similarities with the thiazole-2-thiol core, to predict their anticancer potential. A significant model in this study showed a squared correlation coefficient (r²) of 0.8713 and an external predictivity (pred_r²) of 0.8417, highlighting a strong relationship between the calculated descriptors and the observed biological activity.
In another example, QSAR models for thiazole derivatives as inhibitors of PIN1, a key enzyme in cancer development, have been developed using methods like multiple linear regression (MLR) and artificial neural networks (ANN). The MLR model yielded a good correlation coefficient (R² = 0.76) and external predictive power (R²_test = 0.78), while the ANN model showed even better performance (R² = 0.98, R²_test = 0.98). These models help in predicting the biological efficacy of new, unsynthesized thiazole derivatives.
| Thiazole Derivative Class | Biological Target/Activity | QSAR Method | Key Statistical Parameters | Reference |
|---|---|---|---|---|
| 5-Lipoxygenase Inhibitors | Anti-inflammatory | 2D-QSAR | R² = 0.626, Test Set R² = 0.621 | < nih.gov/td> |
| Anticancer Agents | Anticancer | 3D-QSAR (kNN-MFA) | r² = 0.8713, pred_r² = 0.8417 | |
| PIN1 Inhibitors | Anticancer | 2D-QSAR (MLR) | R² = 0.76, R²_test = 0.78 | |
| PIN1 Inhibitors | Anticancer | 2D-QSAR (ANN) | R² = 0.98, R²_test = 0.98 | |
| Antitubercular Agents | Antitubercular | 2D-QSAR | R² = 0.9092, R²adj = 0.8950 |
Beyond prediction, QSAR models are instrumental in elucidating the specific structural features that govern the biological activity and selectivity of a compound series. By analyzing the descriptors that contribute most significantly to the QSAR equations, researchers can identify which molecular properties are critical for a desired biological effect.
In the 3D-QSAR study of triazole-thiol derivatives, the model revealed that both steric and electrostatic fields around the molecules are crucial for their anticancer activity. Specifically, the model indicated that bulky substituents in certain regions of the molecule might enhance activity, while specific electrostatic interactions are also important.
For the thiazole derivatives targeting PIN1, the 2D-QSAR models identified descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (E_LUMO), and the Balaban index (J) as being influential. This suggests that a combination of steric, lipophilic, and electronic properties governs the inhibitory activity of these compounds.
A study on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors related to polarizability (MLFER_S), electronegativity (GATSe2), surface area (ShaI), and the number of halogen atoms positively correlated with activity. This implies that increasing these properties in a targeted manner could lead to more potent compounds. Conversely, the SpMAD_Dzs descriptor showed a negative correlation, indicating that a lower value for this property is desirable.
These insights are critical for the rational design of new derivatives of this compound with potentially improved efficacy and selectivity.
| Thiazole Derivative Class | Biological Target/Activity | Influential Structural/Physicochemical Features | Reference |
|---|---|---|---|
| Anticancer Agents | Anticancer | Steric and electrostatic fields at specific positions. | |
| PIN1 Inhibitors | Anticancer | Molar refractivity (MR), lipophilicity (LogP), and electronic properties (E_LUMO). | |
| Antitubercular Agents | Antitubercular | High polarizability, electronegativity, surface area, and presence of halogen atoms. | |
| EGFR Inhibitors | Anticancer | Correlation with physicochemical parameters for cytotoxic activity. |
In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico studies on various thiazole derivatives have shown that they generally exhibit good drug-like properties. nih.govFor instance, a series of thiazole Schiff base derivatives were predicted to have good oral bioavailability. nih.govSimilarly, an analysis of 2-aminothiazol-4(5H)-one derivatives indicated that they comply with Lipinski's rule of five and Veber's rule, suggesting good oral bioavailability and intestinal absorption.
The predicted ADME properties for a class of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, which contain a thiazole ring, showed that most compounds had over 70% absorption, with some reaching as high as 86.77%. These compounds were also predicted to have good drug-likeness properties upon administration.
| Thiazole Derivative Class | Predicted ADME Property | Finding | Reference |
|---|---|---|---|
| Thiazole Schiff Base Derivatives | Oral Bioavailability | Predicted to have good oral bioavailability. | < nih.gov/td> |
| 2-Aminothiazol-4(5H)-one Derivatives | Oral Bioavailability & Intestinal Absorption | Compliant with Lipinski's and Veber's rules, indicating good oral bioavailability and intestinal absorption. | |
| 2-Hydroxy Benzothiazole-based Derivatives | Absorption | Predicted absorption of over 70% for most compounds. | |
| Thiosemicarbazones and Thiazoles | Oral Bioavailability | Showed good oral bioavailability in in silico ADME profiles. | |
| Thiazolidin-2,4-dione Derivatives | Drug-likeness | In-silico ADME studies revealed that the compounds were found to be drug-like. |
These computational assessments are crucial for guiding the design of new 4-(4-fluorophenyl)-1,3-thiazole (B1335396) derivatives with optimized pharmacokinetic profiles, increasing their potential for further development as therapeutic agents.
Biological Activity and Mechanistic Insights Strictly Excluding Dosage/administration, Safety/adverse Effects, and Clinical Human Trial Data
Antimicrobial Research Pathways
The thiazole (B1198619) moiety is a well-established pharmacophore in the design of antimicrobial agents. nih.govbiointerfaceresearch.com Derivatives of this scaffold have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and mycobacteria.
While specific studies on the antibacterial efficacy of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol (B1214126) are not extensively detailed in the public domain, the broader class of thiazole derivatives has shown considerable promise. biointerfaceresearch.com The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.
One of the key mechanisms of action for antibacterial thiazole derivatives is the inhibition of DNA gyrase and topoisomerase IV. nih.govbrc.hu These essential enzymes are responsible for managing the topological state of DNA during replication, and their inhibition leads to bacterial cell death. brc.huals-journal.com For instance, second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles have been shown to inhibit Staphylococcus aureus and Escherichia coli DNA gyrase and topoisomerase IV with IC50 values in the nanomolar range. nih.govbrc.hu The structural similarity of these compounds to this compound suggests that it may also exert its antibacterial effects through a similar mechanism.
Furthermore, some thiazole derivatives have been found to act as allosteric inhibitors of D-alanyl-D-alanine ligase, an enzyme crucial for bacterial cell wall synthesis. nih.gov The disruption of this pathway weakens the bacterial cell wall, leading to cell lysis and death. The antibacterial activity of various thiazole-containing compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Type | Target Organism(s) | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | S. aureus, E. coli | DNA gyrase and topoisomerase IV inhibition | nih.govbrc.hu |
| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria | Allosteric D-alanyl-D-alanine ligase inhibition | nih.gov |
The thiazole scaffold is also a key component in the development of antifungal agents. nih.govnih.gov A primary mechanism by which thiazole derivatives exert their antifungal effects is by targeting the integrity of the fungal cell membrane, often through the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.
Derivatives of 1,3,4-thiadiazole (B1197879), which shares structural similarities with the thiazole ring system, have been shown to be potent antifungal agents. nih.gov For example, certain 1,3,4-thiadiazole derivatives have demonstrated significant activity against various Candida species, with their probable mechanism of action being the inhibition of the 14-α-sterol demethylase enzyme, a key player in the ergosterol biosynthesis pathway. nih.gov Given the structural parallels, it is plausible that this compound could exhibit similar antifungal properties by interfering with this critical fungal pathway.
Table 2: Antifungal Activity of Selected Thiazole and Thiadiazole Derivatives
| Compound Type | Target Organism(s) | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole derivatives | Candida species | Inhibition of 14-α-sterol demethylase (ergosterol biosynthesis) | nih.gov |
The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including those containing thiazole and triazole rings. mdpi.comkthmcollege.ac.in Derivatives of these scaffolds have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
One of the proposed mechanisms for the antitubercular activity of related compounds, such as 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, is the inhibition of β-ketoacyl ACP synthase I (KasA). scilit.comnih.gov KasA is a crucial enzyme involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. scilit.com Inhibition of this enzyme disrupts cell wall formation, leading to the death of the mycobacterium. Molecular docking studies have suggested that compounds with a triazole-thiol core can bind effectively to the active site of KasA. scilit.com The structural features of this compound make it a candidate for similar interactions with mycobacterial targets.
Table 3: Antitubercular Activity of Related Heterocyclic Compounds
| Compound Type | Target Organism | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium tuberculosis H37Rv and MDR strains | Inhibition of β-ketoacyl ACP synthase I (KasA) | scilit.comnih.gov |
| Thiazole-Chalcone Hybrids | Mycobacterium tuberculosis H37Rv | Not specified | mdpi.com |
Anticancer Activity and Molecular Targeting
In addition to its antimicrobial potential, the thiazole scaffold is a privileged structure in the design of anticancer agents. mdpi.com Derivatives have been shown to interfere with various cellular pathways that are critical for the proliferation and survival of cancer cells.
Protein kinases are key regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of cancer. nih.gov Thiazole-containing compounds have been developed as potent inhibitors of several kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Casein Kinase 2 (CK2). nih.govnih.gov
CDK2, in complex with cyclin E, plays a crucial role in the G1-S phase transition of the cell cycle. nih.gov The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Aminothiazole derivatives have been identified as potent CDK2 inhibitors, with some analogues demonstrating significant antitumor activity in preclinical models. nih.gov These inhibitors have been shown to reduce the phosphorylation of CDK2 substrates. nih.gov
Casein Kinase 2 (CK2) is another serine/threonine kinase that is often overexpressed in cancer and contributes to cell survival and proliferation. nih.gov Benzimidazole-1,3,4-thiadiazole derivatives have been synthesized and shown to act as CK2 inhibitors, inducing cytotoxicity in cancer cell lines. nih.gov The presence of the thiazole or a bioisosteric thiadiazole ring is often crucial for the inhibitory activity of these compounds.
Table 4: Kinase Inhibition by Thiazole and Related Derivatives
| Compound Type | Target Kinase | Biological Effect | Reference |
|---|---|---|---|
| Aminothiazole derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Cell cycle arrest, apoptosis | nih.gov |
| Benzimidazole-1,3,4-thiadiazole derivatives | Casein Kinase 2 (CK2) | Cytotoxicity in cancer cells | nih.gov |
Similar to their antibacterial mechanism, some thiazole-based compounds can exert anticancer effects by interfering with nucleic acid processes. DNA gyrase, while primarily a bacterial target, has homologues in eukaryotes (topoisomerase II) that are also validated anticancer targets. The ability of thiazole derivatives to inhibit bacterial DNA gyrase suggests a potential for interaction with human topoisomerases. nih.govals-journal.com Inhibition of these enzymes leads to DNA damage and the induction of apoptosis in cancer cells. While direct evidence for this compound acting as a topoisomerase inhibitor is pending, the activity of related compounds points to this as a plausible mechanism of anticancer action.
Anti-inflammatory Mechanisms and Modulation of Inflammatory Mediators
Specific studies on the anti-inflammatory mechanisms of this compound are not present in the current scientific literature. While the broader class of thiazole-containing compounds has been explored for anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), no such data exists for this particular molecule. Consequently, its ability to modulate inflammatory mediators such as prostaglandins (B1171923) or leukotrienes has not been documented.
Anticonvulsant Properties and Neurobiological Target Modulation (e.g., GABAergic System, Voltage-Gated Ion Channels)
There is no published research available on the anticonvulsant properties of this compound. The potential modulation of neurobiological targets, including the GABAergic system or voltage-gated ion channels, by this compound has not been studied. While other heterocyclic compounds, such as certain triazole derivatives, have been assessed for anticonvulsant effects, this specific thiazole derivative is not mentioned in such research.
Antiviral Research Strategies and Replication Cycle Interference
No antiviral research specifically involving this compound has been reported. Investigations into related chemical structures, like 4-substituted-2-thiazole amides or thiadiazole sulfonamides, have shown activity against certain viruses by interfering with replication. However, the antiviral profile of this compound remains unknown.
Enzyme Inhibition Studies and Specific Enzyme Targets
Aldose Reductase (AR) Inhibition
There are no studies in the available literature that evaluate the inhibitory activity of this compound against aldose reductase. Although various heterocyclic compounds are being investigated as potential aldose reductase inhibitors to manage diabetic complications, this specific compound has not been a subject of such research.
Beta-Lactamase Inhibition
The rise of antibiotic resistance, largely driven by β-lactamase enzymes, has spurred the search for effective inhibitors. researchgate.netnih.gov Metallo-β-lactamases (MβLs) are a particularly challenging class of these enzymes due to their reliance on zinc ions for their hydrolytic activity. researchgate.net Thiol-containing compounds have emerged as a promising class of MβL inhibitors. researchgate.net
Research into thiazolethioacetamides, which share a structural resemblance to this compound, has demonstrated their potential as MβL inhibitors. A study on a series of thiazolethioacetamides revealed their ability to inhibit the MβL ImiS with IC50 values ranging from 0.17 to 0.70 μM. nih.gov Two compounds from this series also showed inhibitory activity against VIM-2, another MβL, with IC50 values of 2.2 and 19.2 μM. nih.gov Furthermore, eight of the tested thiazolethioacetamides were capable of restoring the antibacterial activity of cefazolin (B47455) against E. coli expressing ImiS by a factor of 2 to 4. nih.gov The inhibitory mechanism of these thiol-containing compounds is believed to involve chelation of the active site zinc ions, thereby inactivating the enzyme. researchgate.net
Table 1: Inhibitory Activity of Thiazolethioacetamide Derivatives against Metallo-β-Lactamases
| Compound | Target Enzyme | IC50 (μM) | Fold Restoration of Cefazolin Activity |
|---|---|---|---|
| Thiazolethioacetamide 1 | ImiS | 0.17 | 2-4 |
| Thiazolethioacetamide 2 | ImiS | 0.70 | 2-4 |
| Thiazolethioacetamide 3 | VIM-2 | 2.2 | Not Reported |
| Thiazolethioacetamide 4 | VIM-2 | 19.2 | Not Reported |
Data sourced from a study on thiazolethioacetamide derivatives. nih.gov
Dihydrofolate Reductase (DHFR) Modulation
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. A recent study explored a series of new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives for their anticancer activity and found that some of these compounds act as potent DHFR inhibitors. nih.gov
Specifically, compounds within this study, which feature a thiazole core, demonstrated significant DHFR inhibition. For instance, compounds designated as 39 and 42 were identified as the most effective DHFR inhibitors with IC50 values of 0.291 μM and 0.123 μM, respectively. nih.gov These findings suggest that the thiazole scaffold, a key feature of this compound, is a viable backbone for the design of novel DHFR inhibitors. The study also highlighted that these compounds could act as multi-targeting agents, concurrently inhibiting other critical cellular targets like EGFR/HER2 kinases. nih.gov
Table 2: DHFR Inhibitory Activity of Selected Thiazole Derivatives
| Compound | IC50 (μM) against DHFR |
|---|---|
| 39 | 0.291 |
| 42 | 0.123 |
Data from a study on new thiazole and imidazo[2,1-b]thiazole derivatives. nih.gov
Structure-Activity Relationship (SAR) Analysis for Biological Profiles
The biological activity of thiazole derivatives is intricately linked to their chemical structure. SAR analyses of related compounds provide valuable insights into the key features necessary for their inhibitory effects.
Identification of Key Pharmacophores and Active Motifs
The thiazole ring is a central pharmacophore in a multitude of biologically active compounds. nih.govmdpi.com For antimicrobial activity, the thiazole nucleus itself is a critical component, often enhanced by specific substitution patterns. mdpi.com In the context of MβL inhibition, the thiol group, as seen in this compound, is a key active motif. Thiol-containing molecules are known to act as zinc-binding groups, which is a crucial interaction for inhibiting MβLs. researchgate.net
In the case of DHFR inhibitors, the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain have been identified as important for anticancer activity. nih.gov This underscores the modular nature of these pharmacophores, where the core thiazole structure can be appended with different functional groups to target various enzymes. The amphiphilic nature of some thiazole derivatives is also believed to facilitate their interaction with microbial cell membranes. mdpi.com
Impact of Substituents on Potency, Selectivity, and Modulated Biological Pathways
The nature and position of substituents on the thiazole and associated phenyl rings have a profound impact on the biological activity of these compounds. For thiazolethioacetamide-based MβL inhibitors, the presence, style, and position of electron-withdrawing groups on the aromatic substituent play a crucial role in their inhibitory activity. nih.gov
In a broader sense, for various thiazole derivatives with antimicrobial properties, the introduction of different substituents on the primary molecular framework has led to encouraging results against various bacterial strains. mdpi.com For instance, the presence of a halogen, such as the fluorine atom in this compound, is often associated with increased biological activity. Studies on other heterocyclic compounds have shown that halogen substituents can enhance antimicrobial efficacy.
The substitution on the phenyl ring can also influence selectivity. For example, in a series of 4-(phenoxymethyl)thiazole derivatives, different moieties attached to the phenoxy group led to varying agonistic effects on the GPR119 receptor. nih.gov This highlights that even distal changes to the core structure can significantly modulate biological outcomes. A study on vascular adhesion protein-1 (VAP-1) inhibitors based on a thiazole scaffold also demonstrated that specific substitutions were necessary to achieve potent inhibition across different species (human vs. rat). nih.gov
Potential Applications and Future Research Directions
Role in the Design and Development of Novel Lead Compounds (Pre-clinical Stage)
The 4-(4-fluorophenyl)-1,3-thiazole-2-thiol (B1214126) core is a privileged pharmacophore in drug discovery, forming the foundation for numerous derivatives with promising preclinical biological activities. The thiazole (B1198619) ring is a bioisostere of various functional groups, enabling it to interact with a wide range of biological targets, and it is present in numerous FDA-approved drugs. nih.govresearchgate.net The fluorophenyl group often enhances metabolic stability and binding affinity, while the thiol group provides a reactive handle for further molecular modification.
Researchers have synthesized and evaluated various derivatives for a range of therapeutic areas, including oncology, infectious diseases, and inflammation. For instance, novel series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles have been synthesized and tested for their potential as antidiabetic agents by evaluating their α-amylase inhibition activity. nih.gov In one study, a derivative, compound 3h , demonstrated a higher potency (IC₅₀ = 5.14 ± 0.03 µM) than the standard drug acarbose (B1664774) (IC₅₀ = 5.55 ± 0.06 µM). nih.gov
Furthermore, the hybridization of the 4-(4-chlorophenyl)thiazole scaffold with other pharmacologically active moieties has yielded compounds with significant cytotoxic effects against various cancer cell lines. ijcce.ac.ir Derivatives have been designed as potential anticancer agents, with some showing potent activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir For example, a derivative of N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide, compound 8a , was identified as the most active against HeLa cells with an IC₅₀ value of 1.3 ± 0.14 µM. ijcce.ac.ir The mechanism of action for some of these compounds has been linked to the induction of apoptosis through caspase 3 activation, reduction of mitochondrial membrane potential, and generation of reactive oxygen species (ROS). ijcce.ac.ir
The antimicrobial potential of this scaffold is also an active area of research. Thiazole derivatives have been developed and tested against various bacterial and fungal strains, with some compounds showing efficacy comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.govmdpi.com
The following table summarizes the preclinical potential of select derivatives based on the 4-phenylthiazole (B157171) scaffold.
| Derivative Class | Therapeutic Target | Key Findings | Reference |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | α-Amylase (Antidiabetic) | Compound 3h (IC₅₀ = 5.14 µM) showed higher potency than standard acarbose. | nih.gov |
| N-(4-(4-Chlorophenyl)thiazol-2-yl)acetamide Derivatives | Cancer Cell Lines | Compound 8a exhibited potent cytotoxicity against HeLa cells (IC₅₀ = 1.3 µM). | ijcce.ac.ir |
| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | Antimicrobial & Anticancer | Compounds showed promising activity against bacteria, fungi, and MCF7 breast cancer cells. | nih.gov |
| 4-Substituted-1,3-thiazole Derivatives | Anti-Candida | Three compounds exhibited lower Minimum Inhibitory Concentration (MIC) values than fluconazole. | nih.gov |
These findings underscore the importance of this compound as a foundational structure for generating lead compounds in the preclinical phase of drug development.
Applications in Advanced Materials Science (e.g., conducting polymers)
While the primary research focus for this compound has been in medicinal chemistry, its structural components suggest potential applications in advanced materials science. Thiazole-containing polymers are known for their thermal stability and have been investigated for use as conducting materials and in organic electronics. The heterocyclic thiazole ring can facilitate π-electron delocalization, a key requirement for electrical conductivity in organic polymers.
The thiol (-SH) group on the thiazole ring offers a reactive site for polymerization. Thiol-ene "click" chemistry, for example, provides an efficient pathway for creating polymers and functionalized surfaces. This could allow for the incorporation of the this compound unit into polymer backbones or as pendant groups, potentially imparting desirable electronic, optical, or thermal properties to the resulting material. The fluorophenyl group can further modify the material's properties, such as its solubility, stability, and intermolecular interactions.
Although direct research on integrating this specific compound into conducting polymers is not extensively documented, the general utility of thiazole and thiol moieties in polymer chemistry presents a compelling case for future exploration in this area.
Development of Chemical Probes and Sensors
The selective detection of biologically and environmentally important analytes is a critical area of research. The thiol group in this compound makes it an attractive candidate for development as a chemical probe or sensor, particularly for detecting thiols or heavy metal ions. nih.gov
The design of such probes often relies on a reaction that triggers a change in an optical signal, such as fluorescence or color. nih.gov For example, the thiol group of the compound could react with an analyte through mechanisms like Michael addition or disulfide bond cleavage. nih.govnih.gov This reaction could be designed to release a fluorophore from a quenched state, leading to a "turn-on" fluorescent response. nih.gov
To create a functional probe, the this compound scaffold could be chemically modified to include:
A Fluorophore: A molecule that emits light upon excitation.
A Quencher/Modulator: A unit that suppresses the fluorescence of the fluorophore until it is removed or altered by a reaction with the target analyte.
The high reactivity and nucleophilicity of the thiol group make it an excellent reaction site for such sensor designs. nih.gov Fluorescent probes for thiols are crucial for studying oxidative stress and various pathological processes in biological systems. nih.govcaymanchem.com While specific probes based on this compound have yet to be reported, its structure provides a solid foundation for such future development.
Exploration of Chiral Derivatives and Their Utility in Asymmetric Catalysis
Asymmetric catalysis, which involves the use of chiral catalysts to produce specific stereoisomers of a product, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. researchgate.net The development of novel chiral ligands and organocatalysts is a continuous pursuit.
The this compound structure is achiral, but it can be used as a precursor to synthesize chiral derivatives. Chirality can be introduced by attaching a chiral auxiliary to the molecule or by using it as a ligand for a metal center in a chiral complex. For example, related 5H-thiazol-4-ones have been successfully used as pronucleophiles in catalytic asymmetric reactions to generate tertiary thiols with high enantioselectivity. ehu.es
This suggests the potential for derivatives of this compound to be explored in asymmetric catalysis in several ways:
As Chiral Ligands: The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers. By functionalizing the scaffold with chiral groups, new ligands could be created for metal-catalyzed asymmetric reactions.
As Organocatalysts: Chiral derivatives could potentially act as Brønsted or Lewis bases, catalyzing reactions enantioselectively. ehu.es
The synthesis and separation of chiral atropisomers of related N-aryl imidazoline-2-thiones have been demonstrated, highlighting that stable, chiral molecules can be derived from similar heterocyclic thione cores. nih.gov This precedent supports the feasibility of developing chiral versions of this compound for applications in stereoselective synthesis.
Integration with High-Throughput Screening Methodologies for Rapid Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target, accelerating the pace of drug discovery. The this compound scaffold is well-suited for integration with HTS methodologies.
Its structure serves as an excellent starting point for combinatorial chemistry, where a large library of diverse but structurally related derivatives can be synthesized. By modifying the substituents on the phenyl ring or by reacting the thiol group with a variety of electrophiles, a vast chemical space can be explored.
Modern drug discovery often combines computational (in silico) screening with experimental HTS. nih.govmdpi.com
Library Design: A virtual library of derivatives based on the this compound core can be designed.
In Silico Screening: These virtual compounds can be docked into the active sites of target proteins to predict binding affinities and identify the most promising candidates. mdpi.com
Synthesis and HTS: The top-scoring virtual hits can then be synthesized and subjected to experimental HTS assays to validate their biological activity.
This integrated approach, leveraging the versatility of the thiazole scaffold, can significantly streamline the identification of new hit and lead compounds for various diseases.
Emerging Research Avenues and Untapped Potential of this compound
Beyond the areas already discussed, several other emerging research avenues could exploit the unique properties of this compound.
Multi-Targeted Agents: Chronic diseases like cancer often involve multiple biological pathways. There is a growing interest in designing single molecules that can inhibit several targets simultaneously. nih.gov The thiazole scaffold, known for its diverse biological activities, is an ideal platform for developing such multi-targeted inhibitors, for example, by creating hybrid molecules that possess antiproliferative, antioxidant, and antibacterial properties. nih.gov
Agrochemicals: Triazole and thiazole derivatives have found applications in agriculture. For example, certain 1,2,4-triazole (B32235) derivatives have been investigated for their effects on plant growth. zsmu.edu.ua The biological activity of the this compound core could be explored for developing new pesticides, fungicides, or plant growth regulators.
Peptidomimetics: Thiazole rings are found in several naturally occurring bioactive peptides isolated from marine sources. mdpi.com These rings act as conformationally constrained replacements for amino acid residues. The this compound scaffold could be incorporated into peptide sequences to create peptidomimetics with enhanced stability and novel biological functions.
Q & A
Basic: How can researchers optimize the synthesis of 4-(4-fluorophenyl)-1,3-thiazole-2-thiol to improve yield and purity?
Methodological Answer:
The synthesis of this compound involves cyclocondensation of thiourea derivatives with α-haloketones. Key steps include:
- Substituent Effects : The electron-withdrawing fluorine atom on the phenyl ring influences reaction kinetics. Substituting 4-fluorophenyl groups (vs. methyl or chloro analogs) may require adjusted stoichiometry due to altered electronic effects .
- Reagent Selection : Use high-purity α-bromoketones to minimize side products. For example, bromination of 4-fluoroacetophenone with N-bromosuccinimide (NBS) in DCM under UV light ensures regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures enhances purity. Monitor intermediates via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Basic: What experimental techniques are critical for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : The thiol proton (SH) appears as a broad singlet at δ ~13.5 ppm. Fluorine-induced deshielding shifts aromatic protons to δ 7.2–7.8 ppm .
- ¹³C NMR : The thiazole C2 (adjacent to sulfur) resonates at δ ~165 ppm, while the fluorophenyl carbons show coupling (³JCF ~20 Hz) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 226.03 (calculated for C₉H₆FNS₂⁺) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in acetonitrile. Use SHELXL for refinement, noting deviations in bond lengths (e.g., C-S thiolate at ~1.68 Å vs. thione at ~1.71 Å) .
Advanced: How can researchers resolve contradictions in crystallographic data for fluorophenyl-thiazole derivatives?
Methodological Answer:
Contradictions often arise from twinning, disorder, or incorrect space group assignment. Strategies include:
- Enantiomorph-Polarity Analysis : Use Flack’s x parameter (superior to Rogers’ η) to distinguish centrosymmetric vs. chiral structures. For near-symmetric compounds, x converges faster and avoids false chirality assignments .
- Data Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry. For example, a triclinic structure (space group P1) with Z’ > 1 may indicate overlooked symmetry .
- Refinement Protocols : In SHELXL, apply TWIN and BASF commands for twinned data. For disordered fluorine atoms, use PART and SUMP constraints .
Advanced: What mechanistic insights explain the biological activity of this compound derivatives?
Methodological Answer:
- Target Engagement : Fluorophenyl-thiazoles often inhibit kinases (e.g., MAPK1) via H-bonding between the thiol group and ATP-binding pocket residues (e.g., Lys53). Docking studies (AutoDock Vina) suggest binding affinities < -8.0 kcal/mol .
- Metabolic Stability : The fluorine atom reduces oxidative metabolism by CYP450 enzymes, enhancing half-life (t₁/₂ > 6 hrs in hepatic microsomes) .
- Structure-Activity Relationships (SAR) : Methylation at the thiazole 5-position decreases potency (IC₅₀ ~50 μM vs. 12 μM for parent compound), highlighting the thiol’s role in target interaction .
Basic: How do researchers analyze substituent effects on the reactivity of this compound?
Methodological Answer:
- Electrochemical Studies : Cyclic voltammetry in DMF reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl), correlating with thiolate stability. Electron-withdrawing groups (e.g., -F) lower oxidation potentials by ~0.15 V .
- Computational Modeling : DFT (B3LYP/6-311+G**) calculates Fukui indices to predict nucleophilic sites. The thiazole C2 atom has the highest f⁻ (0.12), making it prone to electrophilic substitution .
Advanced: What strategies mitigate solubility challenges during biological assays for fluorophenyl-thiazoles?
Methodological Answer:
- Salt Formation : Convert the thiol to a sodium salt (e.g., sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate) using NaHCO₃ in methanol. This increases aqueous solubility (>50 mg/mL) while retaining activity .
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) with 0.1% Tween-80 to prevent aggregation. Dynamic light scattering (DLS) confirms particle sizes < 200 nm .
Basic: How should researchers validate synthetic intermediates using spectroscopic data?
Methodological Answer:
- IR Spectroscopy : Confirm thiol (-SH) stretch at ~2550 cm⁻¹ and C-F stretch at 1220–1150 cm⁻¹. Absence of carbonyl peaks (~1700 cm⁻¹) rules out ketone impurities .
- HRMS : Match [M+H]⁺ to theoretical mass (Δ < 2 ppm). For example, intermediate 4-fluoroacetophenone bromo-derivative: m/z 215.9854 (C₈H₅BrFO⁺) .
Advanced: How can computational tools enhance the design of fluorophenyl-thiazole analogs?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability. RMSD plots < 2 Å over 100 ns indicate stable interactions .
- QSAR Models : Use 2D descriptors (e.g., logP, polar surface area) to predict IC₅₀. A PLS regression model (R² > 0.85) identified logP < 3.5 as optimal for blood-brain barrier penetration .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., H₂S gas during thiol formation).
- Personal Protective Equipment (PPE) : Nitrile gloves and goggles mandatory; thiols can cause dermal irritation .
- Waste Disposal : Quench excess bromine with Na₂S₂O₃ before aqueous disposal .
Advanced: How do researchers address regioselectivity in fluorophenyl-thiazole functionalization?
Methodological Answer:
- Directing Groups : Install a nitro group (-NO₂) at the thiazole 5-position to steer electrophilic substitution to the 4-fluorophenyl ring. Subsequent reduction (H₂/Pd-C) yields amino derivatives .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1) enable selective arylation at the thiazole C5 position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
